4-methoxy-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
Description
4-Methoxy-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is a synthetic small molecule characterized by a fused imidazo[1,2-a]pyridine core substituted with a phenyl group at position 2, a methyl group at position 7, and a 4-methoxybenzamide moiety at position 2. Its molecular formula is C₂₂H₁₉N₃O₂ (molecular weight: 357.41 g/mol), though closely related analogs (e.g., N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide) have a molecular weight of 327.4 g/mol (C₂₁H₁₇N₃O) . The compound’s structural uniqueness lies in its planar imidazo[1,2-a]pyridine system, which facilitates π-π stacking interactions in biological targets, and the methoxy group on the benzamide, which enhances solubility and modulates electronic properties .
Crystallographic studies of analogs reveal a monoclinic crystal system (space group P2₁/n) with key dihedral angles between the fused ring system and substituents (e.g., 64.97° with the phenyl ring and 18.52° with the phenol group in a Schiff base derivative) . These structural features influence binding modes and pharmacokinetic profiles.
Properties
IUPAC Name |
4-methoxy-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-15-12-13-25-19(14-15)23-20(16-6-4-3-5-7-16)21(25)24-22(26)17-8-10-18(27-2)11-9-17/h3-14H,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNUUHMHNZXBMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally friendly and efficient. The reaction conditions include:
Microwave irradiation: This accelerates the reaction and improves yields.
Temperature: Elevated temperatures are used to facilitate the condensation reaction.
Reaction Time: The reaction is relatively fast, often completed within minutes.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the microwave-assisted synthesis. This would require specialized equipment to handle large volumes and ensure consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential therapeutic effects, particularly in the context of neurological disorders. Its structure suggests possible interactions with neurotransmitter systems, making it a candidate for the development of new anxiolytic or antidepressant drugs.
Case Study: Anxiolytic Activity
In a study investigating the anxiolytic properties of similar compounds, derivatives of imidazo[1,2-a]pyridine were shown to exhibit significant activity in animal models. The introduction of a methoxy group in the structure of 4-methoxy-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide may enhance its efficacy by improving lipophilicity and receptor binding affinity.
Anticancer Research
Research indicates that compounds containing imidazo-pyridine frameworks can inhibit cancer cell proliferation. Preliminary studies have suggested that this compound may possess cytotoxic properties against various cancer cell lines.
Data Table: Cytotoxicity Profile
Neuropharmacology
The compound's interaction with the central nervous system (CNS) receptors has been a focus in neuropharmacology. Its structural components suggest potential binding to GABA receptors, which are critical in managing anxiety and sleep disorders.
Case Study: GABA Receptor Modulation
Research involving similar benzamide derivatives has shown modulation of GABA_A receptors, leading to sedative effects in preclinical models. The unique structure of this compound may provide insights into developing selective GABA modulators.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. These targets may include enzymes, receptors, or other proteins involved in biological processes. The exact mechanism can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Target Selectivity: Replacement of the 2-phenyl group with thiophene (as in ’s compound) enhances selectivity for δ-subunit-containing GABAA receptors, critical for neuroimaging applications . The 4-methoxy group in the target compound may improve blood-brain barrier penetration compared to non-methoxy analogs, as seen in related benzamide derivatives .
Pharmacological Diversity :
- Bromo and fluoro substitutions (e.g., ’s compound) correlate with anticancer activity, likely due to increased electrophilicity and DNA interaction .
- Acetamido and methoxybenzyl extensions () enhance anti-inflammatory effects via COX-2 inhibition .
Crystallographic and Conformational Insights :
- The planar imidazo[1,2-a]pyridine system in the target compound and its analogs supports strong π-π interactions with aromatic residues in protein binding pockets .
- Hydrogen bonding networks (e.g., O–H⋯N in ’s crystal structure) stabilize molecular conformations critical for receptor binding .
Research Findings and Mechanistic Insights
GABAA Receptor Targeting
The thiophene-substituted analog ([11C]4-methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide) demonstrated high affinity for δ-subunit GABAA receptors (Ki = 3.2 nM) in rat brain studies, with >90% receptor occupancy at nanomolar concentrations. This highlights the importance of heterocyclic substituents in achieving subtype selectivity .
Anti-Inflammatory Activity
Methoxy- and trifluoromethyl-substituted analogs () showed 65–70% inhibition of COX-2 at 10 μM, comparable to aspirin (75% inhibition). The 4-methoxy group in the target compound may similarly enhance COX-2 affinity due to electron-donating effects .
Biological Activity
4-methoxy-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antiviral, antibacterial, and anticancer research. This article explores the mechanisms of action, biological effects, and research findings associated with this compound.
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C22H19N3O2
- Molecular Weight : 357.41 g/mol
- InChI : InChI=1S/C22H19N3O2/c1-15-12-13-25-19(14-15)23-20(16-6-4-3-5-7-16)21(25)24-22(26)17-8-10-18(27-2)11-9-17/h3-14H,1-2H3,(H,24,26)
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These interactions may involve:
- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for cellular processes.
- Receptor Modulation : It could act on various receptors, altering signaling pathways that lead to physiological changes.
- Cell Cycle Interference : The compound may disrupt normal cell cycle progression, leading to apoptosis in cancer cells.
Antiviral Activity
Research indicates that derivatives similar to this compound exhibit antiviral properties. For instance, studies have shown that certain benzimidazole derivatives can inhibit Hepatitis B virus (HBV) replication through mechanisms involving the enhancement of intracellular APOBEC3G levels, which is critical for antiviral defense mechanisms .
Antibacterial Activity
Compounds within this chemical class have demonstrated significant antibacterial activity. For example, studies highlight that certain derivatives show potent effects against Gram-positive bacteria such as Enterococcus faecalis, with minimum inhibitory concentrations (MICs) as low as 8 μM .
Anticancer Activity
The antiproliferative effects of this compound have been evaluated against various cancer cell lines. Notably, derivatives have shown selective activity against the MCF-7 breast cancer cell line with IC50 values ranging from 1.2 μM to 5.3 μM . The presence of methoxy and hydroxy groups significantly enhances this activity.
Research Findings and Case Studies
Q & A
Q. What are the recommended synthetic routes for 4-methoxy-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide?
The synthesis typically involves coupling 7-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine with 4-methoxybenzoyl chloride in the presence of a base (e.g., triethylamine) to form the amide bond. This method is analogous to the preparation of structurally similar imidazopyridine derivatives, where reaction conditions are optimized for steric hindrance and electron-withdrawing effects of substituents . Key steps include refluxing in anhydrous dichloromethane and purification via column chromatography.
Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?
Essential techniques include:
- 1H/13C NMR : To confirm substituent positions and aromatic proton environments .
- High-Resolution Mass Spectrometry (HRMS) : For exact mass verification (expected molecular weight: 373.4 g/mol) .
- HPLC : To assess purity (>95% recommended for biological assays) .
- FT-IR : To validate amide bond formation (C=O stretch ~1650–1680 cm⁻¹) .
Q. What are the solubility properties of this compound in common laboratory solvents?
Limited experimental data are available, but analogous imidazopyridine benzamides exhibit:
- High solubility : In DMSO (>10 mM) and DMF.
- Low aqueous solubility : ~2 µg/mL in water, necessitating DMSO stock solutions for in vitro studies .
- Moderate solubility : In ethanol and acetonitrile for chromatographic applications .
Advanced Research Questions
Q. How can researchers optimize reaction yields during large-scale synthesis?
Yield optimization requires:
- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance reactivity compared to THF .
- Stoichiometric adjustments : A 1.2:1 molar ratio of benzoyl chloride to amine minimizes side products .
- Temperature control : Maintaining 0–5°C during acyl chloride addition reduces decomposition .
- Computational modeling : Quantum chemical calculations (e.g., DFT) predict transition states and guide condition selection .
Q. How should contradictory biological activity data between studies be resolved?
Discrepancies may arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
- Impurity profiles : Re-characterize batches via HPLC-MS to rule out degradants .
- Cellular context : Validate target engagement using orthogonal methods (e.g., SPR for binding affinity vs. cellular IC50) .
- Dose-response curves : Ensure linearity across log concentrations to confirm potency .
Q. What computational strategies support structure-activity relationship (SAR) studies for this compound?
- Molecular docking : Predict binding poses against targets like kinases (e.g., EGFR, VEGFR) using crystal structures from the PDB .
- Pharmacophore modeling : Identify critical functional groups (e.g., methoxy’s role in H-bonding) .
- ADMET prediction : Tools like SwissADME estimate metabolic stability (CYP450 interactions) and blood-brain barrier permeability .
Q. What methodologies are used to assess pharmacokinetic properties in preclinical studies?
- Plasma stability assays : Incubate compound with liver microsomes to measure half-life .
- Caco-2 permeability : Model intestinal absorption using monolayer transepithelial resistance .
- Tissue distribution : Radiolabeled compound tracking via LC-MS/MS in rodent models .
Q. How does structural modification of the imidazopyridine core influence biological activity?
SAR studies on analogs reveal:
- Methoxy position : Para-substitution (4-methoxy) enhances kinase inhibition vs. meta .
- Phenyl substituents : Electron-withdrawing groups (e.g., Cl, F) improve target selectivity .
- Imidazopyridine N-alkylation : Reduces off-target effects but may decrease solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
